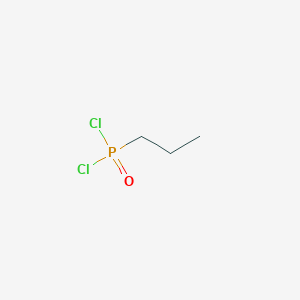
3-Methoxypropanal
描述
3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a characteristic aldehyde odor. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxypropanal can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with sodium methoxide in methanol. This reaction typically occurs at the boiling point of methanol, yielding this compound . Another method involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of 3-methoxypropene using mercury acetate and sodium borohydride . This method is preferred due to its higher yield and efficiency compared to other synthetic routes.
化学反应分析
Types of Reactions: 3-Methoxypropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropionic acid.
Reduction: It can be reduced to 3-methoxy-1-propanol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Methoxypropionic acid.
Reduction: 3-Methoxy-1-propanol.
Substitution: Various substituted propanal derivatives depending on the nucleophile used.
科学研究应用
3-Methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-methoxypropanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
相似化合物的比较
3-Methoxy-1-propanol: This compound is the reduced form of 3-methoxypropanal and has similar applications but differs in its reactivity due to the absence of the aldehyde group.
3-Methoxypropionic acid: This is the oxidized form of this compound and is used in different chemical synthesis processes.
Uniqueness: this compound is unique due to its aldehyde functional group, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-methoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJKCALURPRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182342 | |
| Record name | Propanal, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-84-0 | |
| Record name | Propanal, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 3-Methoxypropanal from Glycerol?
A1: Recent research has explored new synthetic routes for this compound using glycerol as a starting material. One study [] demonstrated a novel approach using copper sulfate and polyethylene glycol (PEG) as catalysts. This method offers a potentially more sustainable and efficient way to produce this compound compared to traditional methods.
Q2: Can you explain the mechanism of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal?
A2: Quantum chemical simulations using the B3PW91 method with the 6-31G(d,p) basis set were employed to investigate the formation of 2,2-dimethyl-3-methoxypropanal from 5,5-dimethyl-1,3-dioxane in the presence of a proton []. The proposed mechanism involves several steps:
Q3: What are the energetic implications of the 1,3-migration versus 1,5-migration pathways in the isomerization reaction?
A3: Computational studies revealed that the activation barriers (δG# 298) for both the two-stage 1,3-migration and the one-stage 1,5-migration pathways are comparable, with a difference of approximately 2 kcal/mol []. This suggests that both pathways could potentially contribute to the overall reaction mechanism under appropriate conditions. The overall transformation of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal is endothermic, requiring a heat input of 3.4 kcal/mol [].
Q4: How does the addition of methyl groups to the 1,3-dioxane ring affect the reaction pathway and energy barrier?
A4: Research comparing the transformation of various 1,3-dioxanes to their corresponding alkoxyaldehydes shows that the presence and position of methyl groups can significantly impact the energy barrier of the reaction []. For instance, the conversion of 5-methyl-1,3-dioxane to 2-methyl-3-methoxypropanal has a significantly lower energy barrier (3.5 kcal/mol) compared to the conversion of 2-methyl-1,3-dioxane to 3-ethoxypropanal (11.7 kcal/mol) []. Further investigation into the transformation of 2,5,5-trimethyl-1,3-dioxane to 2,2-dimethyl-3-ethoxypropanal indicated that the 1,5-intramolecular rearrangement within the alkoxycarbenium ion leading to the final product corresponds to a kinetic barrier of 8.5 kcal/mol []. These variations highlight the influence of steric and electronic factors introduced by substituents on the reaction kinetics and pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















